molecular formula C10H9NO2 B3194366 (5-(Pyridin-3-yl)furan-2-yl)methanol CAS No. 837376-53-1

(5-(Pyridin-3-yl)furan-2-yl)methanol

Cat. No.: B3194366
CAS No.: 837376-53-1
M. Wt: 175.18 g/mol
InChI Key: XZPLETXBRNFXDD-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)furan-2-yl)methanol is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a research chemical often used in various scientific studies due to its unique structure, which includes both a pyridine and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-yl)furan-2-yl)methanol typically involves the reaction of pyridine-3-carbaldehyde with furan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-3-yl)furan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(Pyridin-3-yl)furan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique because it combines the chemical properties of both pyridine and furan rings, making it a versatile compound for various scientific applications. Its dual-ring structure allows for diverse chemical reactions and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

837376-53-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(5-pyridin-3-ylfuran-2-yl)methanol

InChI

InChI=1S/C10H9NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-6,12H,7H2

InChI Key

XZPLETXBRNFXDD-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC=C(O2)CO

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(O2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 23 (54 mg, 0.31 mmol) in CH3OH (5 mL) was added sodium borohydride (12 mg, 0.31 mmol) in one portion and the resultant solution was stirred at room temperature for 10 min. The reaction was stopped by the addition of aqueous sodium bicarbonate (50:50 satd. soln./water, v:v) and the CH3OH was removed in vacuo. The residue was partitioned between water (20 mL) and ether (20 mL), the organic layer was collected and the aqueous fraction was re-extracted with ether (2×20 mL). The combined organic portions were washed with water (20 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound 45 (50 mg, 92% yield) as an off white solid: mp=119-120° C.; 1H NMR (CDCl3, 500 MHz) δ 8.88 (s, 1H), 8.42 (m, 1H), 7.88 (m, 1H), 7.27, (m, 1H), 6.65 (d, J=3.1 Hz, 1H), 6.38 (d, J=3.1 Hz, 1H), 4.66 (s, 2H); LRMS (ESI) m/z calcd for C10H10NO2 [M+H]+ 176. found 176; HRMS (ESI) m/z calcd for C10H10NO2[M+H]+ 176.0712. found 176.0694; HPLC>98% (tR=4.60 min, 55 (A):45 (B): 0.032 (C); tR=3.64 min, 55 (A):45 (B): 0.1 (C)).
Name
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

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